Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide
CAS No.:
Cat. No.: VC15590775
Molecular Formula: C17H12N2O4S2
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12N2O4S2 |
|---|---|
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C17H12N2O4S2/c1-25(21,22)11-6-7-12-15(9-11)24-17(18-12)19-16(20)14-8-10-4-2-3-5-13(10)23-14/h2-9H,1H3,(H,18,19,20) |
| Standard InChI Key | LWOAKRUHJSXTEA-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4O3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₇H₁₂N₂O₄S₂ and a molecular weight of 372.4 g/mol. Its IUPAC name is N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, reflecting the methanesulfonyl group at the 6-position of the benzothiazole ring and the amide bond connecting it to the benzofuran-2-carboxylic acid moiety.
Key Structural Motifs
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Benzofuran Core: The benzofuran system (a fused benzene and furan ring) contributes aromaticity and planar geometry, facilitating interactions with biological targets .
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Benzothiazole Scaffold: The benzothiazole ring, substituted with a methanesulfonyl group (-SO₂CH₃), introduces electron-withdrawing effects that modulate reactivity and solubility .
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Amide Linkage: The -CONH- group bridges the two aromatic systems, providing conformational rigidity and hydrogen-bonding capabilities.
Synthetic Approaches
Precursor Synthesis
The benzofuran-2-carboxylic acid component is typically synthesized via Perkin rearrangement from 3-bromocoumarins under microwave-assisted conditions (5 minutes at 80°C), achieving yields >95% . For example, 3-bromocoumarins undergo base-catalyzed ring fission followed by cyclization to form benzofuran-2-carboxylic acids (Table 1) .
Table 1: Microwave-assisted Perkin rearrangement yields
| 3-Bromocoumarin Derivative | Benzofuran-2-Carboxylic Acid Yield |
|---|---|
| 1a | 99% |
| 1b | 95% |
| 1c | 99% |
| 1d | 97% |
Amide Bond Formation
The final step involves coupling benzofuran-2-carboxylic acid with 6-methanesulfonyl-benzothiazol-2-amine. This is achieved via activated ester intermediates (e.g., using thionyl chloride to form acyl chlorides) followed by nucleophilic acyl substitution. Reaction conditions (solvent, temperature) critically influence yield and purity.
Physicochemical Properties
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks at ~1700 cm⁻¹ (amide C=O stretch) and ~1350 cm⁻¹ (sulfonyl S=O stretch) .
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NMR: Distinct signals for benzofuran protons (δ 6.5–7.5 ppm), benzothiazole protons (δ 7.8–8.2 ppm), and methanesulfonyl group (singlet at δ 3.1 ppm) .
Biological Activities and Mechanisms
Cholinesterase Inhibition
Benzothiazole sulfonamides exhibit acetylcholinesterase (AChE) inhibition, a key target in Alzheimer’s disease (AD). The methanesulfonyl group enhances binding to the AChE peripheral anionic site, while the benzofuran moiety may interact with the catalytic triad.
Anti-Amyloid Activity
The compound’s planar structure could inhibit β-amyloid aggregation by π-π stacking with aromatic residues in Aβ peptides. Molecular docking studies of analogs show binding energies ≤ -8.5 kcal/mol to Aβ42 fibrils.
Future Research Directions
Optimization of Synthetic Routes
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Explore flow chemistry to improve amide coupling efficiency.
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Evaluate enzymatic catalysis for greener synthesis of intermediates .
Biological Screening
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Prioritize in vitro neuroprotection assays using SH-SY5Y cells under oxidative stress.
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Test antiproliferative activity against NCI-60 cancer cell lines .
Computational Studies
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